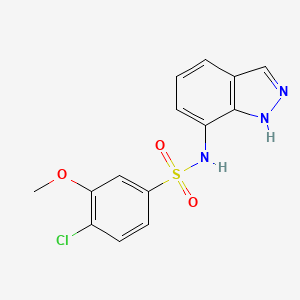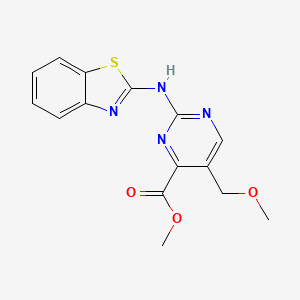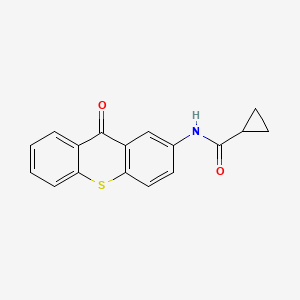![molecular formula C21H19NO4S B11071552 3-[4-(Benzyloxy)phenyl]-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid](/img/structure/B11071552.png)
3-[4-(Benzyloxy)phenyl]-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(BENZYLOXY)PHENYL]-3-[(2-THIENYLCARBONYL)AMINO]PROPANOIC ACID is a complex organic compound with the molecular formula C21H19NO4S This compound features a benzyloxyphenyl group and a thienylcarbonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BENZYLOXY)PHENYL]-3-[(2-THIENYLCARBONYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-[4-(BENZYLOXY)PHENYL]-3-[(2-THIENYLCARBONYL)AMINO]PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(BENZYLOXY)PHENYL]-3-[(2-THIENYLCARBONYL)AMINO]PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-[4-(BENZYLOXY)PHENYL]-3-[(2-THIENYLCARBONYL)AMINO]PROPANOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and thienylcarbonyl groups may play a role in binding to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Benzyloxy)phenyl]propionic acid: Similar structure but lacks the thienylcarbonylamino group.
[3,4-Bis(benzyloxy)phenyl]boronic acid: Contains two benzyloxy groups and a boronic acid group.
Uniqueness
3-[4-(BENZYLOXY)PHENYL]-3-[(2-THIENYLCARBONYL)AMINO]PROPANOIC ACID is unique due to the presence of both benzyloxy and thienylcarbonylamino groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H19NO4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C21H19NO4S/c23-20(24)13-18(22-21(25)19-7-4-12-27-19)16-8-10-17(11-9-16)26-14-15-5-2-1-3-6-15/h1-12,18H,13-14H2,(H,22,25)(H,23,24) |
InChI Key |
LPWPCLVUJOVSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11071469.png)

![2-amino-4-(3-methylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071485.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11071491.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-[5-(2-fluorobenzyl)-2H-tetrazol-2-yl]benzoate](/img/structure/B11071499.png)
![5-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B11071508.png)
![5-(4-ethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11071514.png)
![4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11071515.png)
![1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B11071535.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11071544.png)

![3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11071555.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11071559.png)

